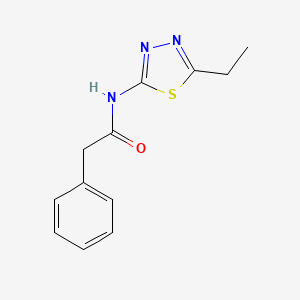![molecular formula C19H19Br2N3O2 B11116112 2-[(3,5-dibromo-4-methylphenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11116112.png)
2-[(3,5-dibromo-4-methylphenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, hydroxy, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to introduce bromine atoms at the 3 and 5 positions. This is followed by the formation of an acylhydrazide intermediate, which is then reacted with a hydroxy-substituted aldehyde to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imine group would yield an amine.
Scientific Research Applications
2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE: Lacks the hydroxy and prop-2-en-1-yl groups, making it less versatile in chemical reactions.
2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(METHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE: Similar structure but with a methyl group instead of a prop-2-en-1-yl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both bromine and hydroxy groups in 2-[(3,5-DIBROMO-4-METHYLPHENYL)AMINO]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE makes it unique compared to similar compounds.
Properties
Molecular Formula |
C19H19Br2N3O2 |
|---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19Br2N3O2/c1-3-5-13-6-4-7-14(19(13)26)10-23-24-18(25)11-22-15-8-16(20)12(2)17(21)9-15/h3-4,6-10,22,26H,1,5,11H2,2H3,(H,24,25)/b23-10+ |
InChI Key |
AZJXXRUVGVYJDD-AUEPDCJTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC=CC(=C2O)CC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dinitro-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B11116032.png)
![Ethyl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116050.png)

![1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B11116062.png)
![Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate](/img/structure/B11116067.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea](/img/structure/B11116068.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B11116076.png)
![4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116100.png)
![N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11116113.png)
![4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11116115.png)
![N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B11116117.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)](/img/structure/B11116125.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11116132.png)
![methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate](/img/structure/B11116133.png)
